[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate is a complex organic compound with a molecular formula of C27H22O8 This compound is characterized by its unique structure, which includes multiple benzoyloxy groups and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to control temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate
- [(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Uniqueness
[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate stands out due to its specific stereochemistry and the presence of multiple functional groups.
Properties
Molecular Formula |
C32H28N2O9 |
---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H28N2O9/c1-20-18-34(31(39)33-26(20)35)30-32(2,43-29(38)23-16-10-5-11-17-23)25(42-28(37)22-14-8-4-9-15-22)24(41-30)19-40-27(36)21-12-6-3-7-13-21/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39)/t24-,25?,30-,32+/m1/s1 |
InChI Key |
YUMCRUPNMSNHRW-HTNXJRNASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@](C([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.